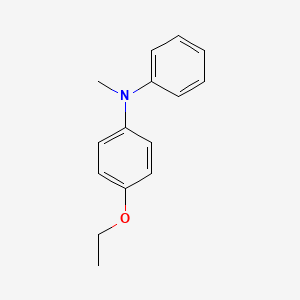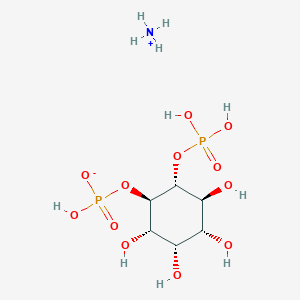![molecular formula C12H12F3N3 B13736827 N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine CAS No. 33469-10-2](/img/structure/B13736827.png)
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a benzenamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process can be achieved using photoredox catalysis, where visible light is used to generate the trifluoromethyl radical . The reaction conditions often include the use of ruthenium or iridium-based catalysts and organic dyes like eosin Y .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photoredox catalysis setups, ensuring efficient and consistent generation of the trifluoromethyl radical. The use of continuous flow reactors can enhance the scalability and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for fluorination, phosphoryl chloride for aminocarbonylation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminocarbonylation can yield N,N-dimethyl-4-(trifluoromethyl)benzamide .
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of materials with unique properties, such as enhanced stability and reactivity
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-3-(trifluoromethyl)benzamide
- 3,4-Dimethyl-5-(2-nitro-4-(trifluoromethyl)phenylthio)-4H-1,2,4-triazole
Uniqueness
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl group and the imidazole ring contributes to its enhanced stability and reactivity compared to similar compounds .
Propiedades
Número CAS |
33469-10-2 |
|---|---|
Fórmula molecular |
C12H12F3N3 |
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]aniline |
InChI |
InChI=1S/C12H12F3N3/c1-18(2)9-5-3-8(4-6-9)11-16-7-10(17-11)12(13,14)15/h3-7H,1-2H3,(H,16,17) |
Clave InChI |
FSTOASXUGSKDBZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



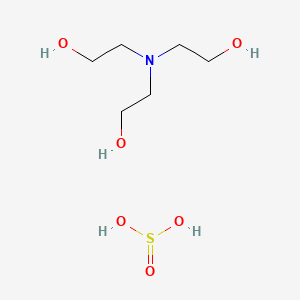

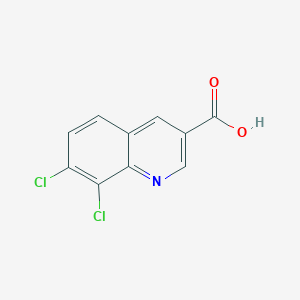
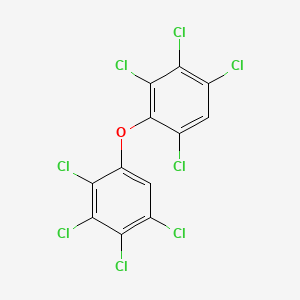
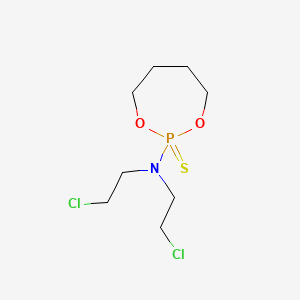
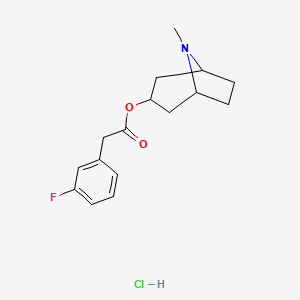
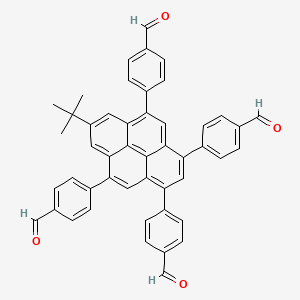

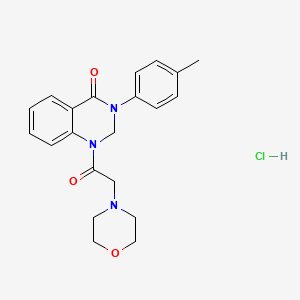
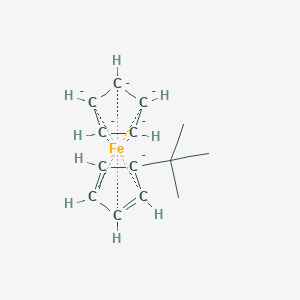
![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)
